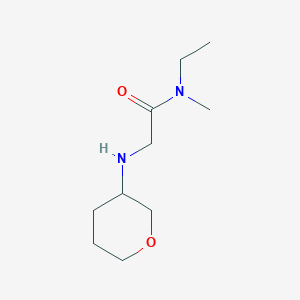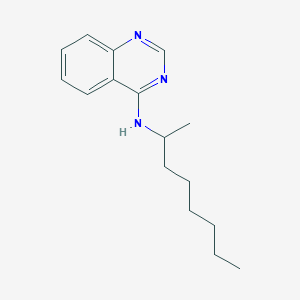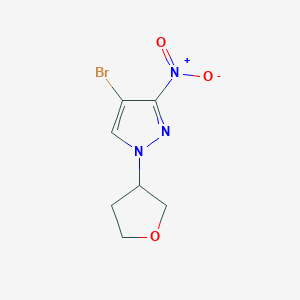![molecular formula C13H17N3O3 B7570437 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)
2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid, also known as CHX-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid is not fully understood, but it has been suggested that it acts through multiple pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. It has also been suggested that this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, this compound has been found to activate AMPK, a protein kinase that regulates energy metabolism and is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, induction of apoptosis in cancer cells, and improvement of glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function in various cell types.
実験室実験の利点と制限
One advantage of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid is its potential therapeutic applications, which make it an attractive compound for drug development. Additionally, this compound has been found to have low toxicity in animal models, which is a promising characteristic for drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for research on 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid. One area of interest is the development of this compound as a potential therapeutic agent for inflammatory diseases, cancer, and diabetes. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the development of more efficient synthesis methods and improved solubility of this compound could enhance its potential as a drug candidate. Finally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic effects and reduce potential side effects.
合成法
The synthesis of 2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been achieved through various methods, including the reaction of pyrazole with cyclohex-2-enone and subsequent acetylation and amidation reactions. Another method involves the reaction of pyrazole with cyclohexanone in the presence of a catalyst, followed by acetylation and amidation. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
科学的研究の応用
2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in many inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
特性
IUPAC Name |
2-[4-[[2-(cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(6-10-4-2-1-3-5-10)15-11-7-14-16(8-11)9-13(18)19/h4,7-8H,1-3,5-6,9H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVSMMFTIKHKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)


![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)

![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B7570425.png)
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
